

An In-depth Technical Guide to Amino-PEG5-t-butyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MS-PEG5-t-butyl ester*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG5-t-butyl ester, a heterobifunctional linker widely utilized in biomedical research and drug development. It details its chemical properties, applications, and experimental protocols, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Introduction to Amino-PEG5-t-butyl ester

Amino-PEG5-t-butyl ester is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer of five ethylene glycol units. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecules it modifies.^{[1][2]} It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini:

- A primary amine (-NH₂): This group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.^{[3][4]}
- A t-butyl ester (-COOtBu): This is a protecting group for a carboxylic acid. The t-butyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.^{[2][3]}

This orthogonal reactivity allows for a stepwise and controlled approach to bioconjugation, making it a valuable component in the synthesis of complex biomolecules.[\[2\]](#)

Physicochemical Properties

The key physicochemical properties of Amino-PEG5-t-butyl ester are summarized in the table below.

Property	Value	Source
Chemical Formula	C17H35NO7	[1]
Molecular Weight	365.46 g/mol	[1]
CAS Number	1446282-18-3	[1]
Appearance	Liquid	[1]
Purity	≥95%	[1]
Storage Temperature	-20°C	[1]
Solubility	Soluble in aqueous and organic solvents	[3]
Synonyms	tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate, H2N-PEG5-CH2CH2COOtBu	[1]

Applications in Drug Development

The unique structure of Amino-PEG5-t-butyl ester makes it a valuable linker in several drug development applications, most notably in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability and efficacy of an ADC. Amino-PEG5-t-butyl ester can be used to attach a drug payload to an

antibody. The PEG component enhances the solubility and stability of the ADC, while the bifunctional nature of the linker allows for controlled conjugation.[3][5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7] PEG linkers like Amino-PEG5-t-butyl ester are commonly used in PROTAC design due to their hydrophilicity and tunable length.[8][9]

Experimental Protocols

The following are illustrative experimental protocols for the use of Amino-PEG5-t-butyl ester. These should be adapted and optimized for specific applications.

Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

- Amino-PEG5-t-butyl ester
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- Dissolve the Amino-PEG5-t-butyl ester in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 2-4 hours.

- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash with water (2x) and then with saturated sodium chloride solution (1x).
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Conjugation to a Payload (via Amide Bond Formation)

This protocol describes the conjugation of the deprotected linker to a payload containing a primary amine.

Materials:

- Deprotected Amino-PEG5-acid
- Payload with a primary amine (e.g., MMAE)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- Dissolve the deprotected Amino-PEG5-acid and NHS (1.1 equivalents) in anhydrous DMF.
- Add DCC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.
- In a separate flask, dissolve the amine-containing payload in anhydrous DMF.
- Add the activated Amino-PEG5-NHS ester solution to the payload solution.

- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction by TLC or LC-MS.
- Purify the resulting conjugate by flash chromatography or preparative HPLC.

Antibody Conjugation (via NHS Ester)

This protocol outlines a general procedure for conjugating the payload-linker construct to a monoclonal antibody.

Materials:

- Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
- Payload-linker construct with an NHS ester
- Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
- Size-exclusion chromatography (SEC) column

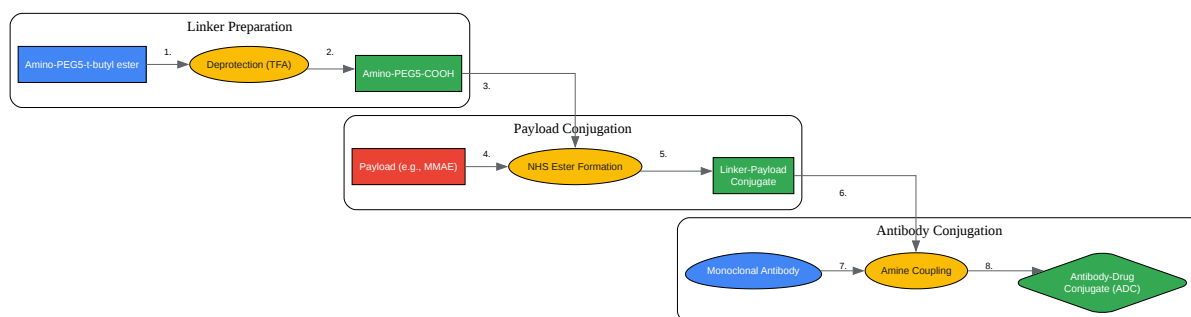
Procedure:

- Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.
- Dissolve the payload-linker-NHS ester construct in an organic solvent like DMSO immediately before use.
- Add a 5-20 fold molar excess of the payload-linker-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
- Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
- Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.
- Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated payload-linker and other small molecules.

- Characterize the ADC to determine the drug-to-antibody ratio (DAR).

Mandatory Visualizations

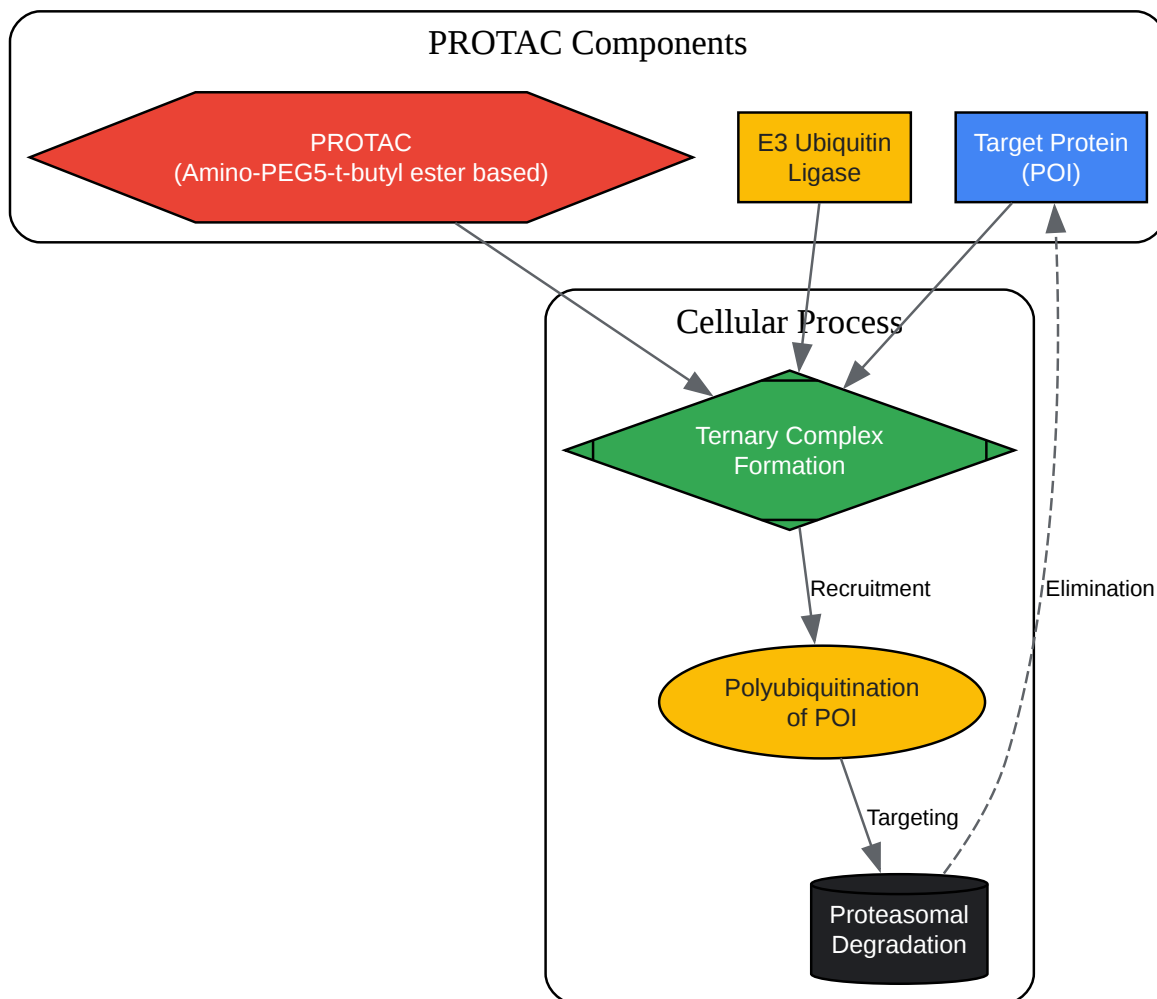
Logical Workflow for ADC Synthesis



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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

PROTAC Mechanism of Action



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Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG5-t-butyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609355#what-is-ms-peg5-t-butyl-ester]

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